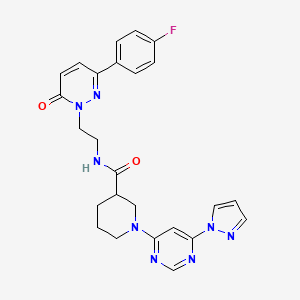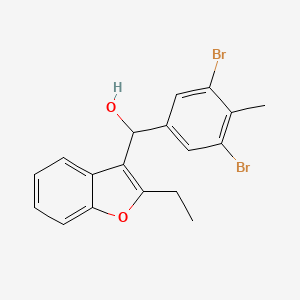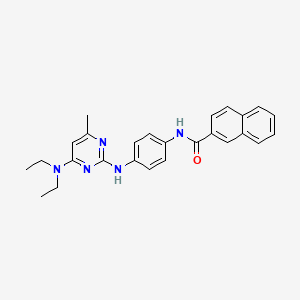
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an amine group, and a naphthamide group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a large number of atoms and a correspondingly large molecular weight . The presence of the pyrimidine ring and the naphthamide group would also contribute to the complexity of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine groups could make it a base, and the naphthamide group could contribute to its hydrophobicity .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been studied for its antibacterial properties. It forms a complex with tetraphenylborate that has shown good activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and yeast, including Candida albicans . This suggests its potential use in developing new antibacterial agents.
Computational Chemistry
The compound’s ion-associate complex has been characterized using computational methods like density functional theory (DFT). This involves studying the electronic characteristics of the complex, which can help in understanding the interactions between bioactive molecules and receptors . Such studies are crucial for drug design and discovery.
Polymer Chemistry
A related aromatic diamine monomer has been used to synthesize polyimides with good solubility and thermal stability . These polyimides have applications in microelectronics, optoelectronics, aerospace, and automotive industries due to their excellent mechanical properties and insulation performance.
Hydrophobic Surface Coatings
The polyimides derived from this compound exhibit hydrophobic properties, which can be utilized to create surface coatings that repel water . This can be particularly useful in creating moisture-resistant materials for various industrial applications.
High-Performance Polymers
Due to its structural properties, the compound can contribute to the development of high-performance polymers with high thermal stability and remarkable insulation performance. These polymers can be used in fields like gas separation and polymer memory technologies .
Optoelectronic Devices
The compound’s derivatives can be used in the manufacturing of optoelectronic devices. The solubility and thermal properties of the polyimides make them suitable for use in devices that require stable performance under high-temperature conditions .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c1-4-31(5-2)24-16-18(3)27-26(30-24)29-23-14-12-22(13-15-23)28-25(32)21-11-10-19-8-6-7-9-20(19)17-21/h6-17H,4-5H2,1-3H3,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTHAUNZBGGSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)
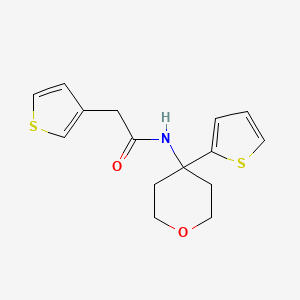
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2856578.png)
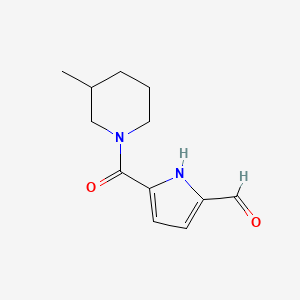
![N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2856581.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)
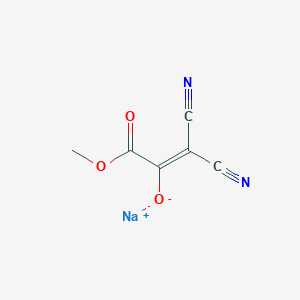
![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)
![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

